molecular formula C23H28O6 B3114998 ((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol CAS No. 206055-83-6

((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol

Cat. No.: B3114998
CAS No.: 206055-83-6
M. Wt: 400.5
InChI Key: NVBGHWZBQWKVNK-MXHMCPQYSA-N
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Description

This compound is a highly functionalized tetrahydrofuro[2,3-d][1,3]dioxolane derivative featuring two benzyloxy groups, a hydroxymethyl substituent, and stereochemical complexity (5R,6S,6aR configuration). Its molecular formula is C23H28O6, with a molecular weight of 400.46 g/mol . The benzyloxy groups serve as protective moieties for hydroxyl functionalities, while the dioxolane ring system enhances rigidity and stereochemical control during synthetic applications. This compound is primarily utilized as an intermediate in nucleoside and carbohydrate chemistry, enabling the synthesis of structurally complex molecules with precise stereochemistry .

Properties

IUPAC Name

[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-22(2)27-19-20(26-14-18-11-7-4-8-12-18)23(15-24,29-21(19)28-22)16-25-13-17-9-5-3-6-10-17/h3-12,19-21,24H,13-16H2,1-2H3/t19-,20+,21?,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBGHWZBQWKVNK-MXHMCPQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@@](OC2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol” typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and introduction of benzyloxy groups. Common reagents used in these steps include benzyl chloride, sodium hydride, and various protecting groups such as tert-butyldimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzyloxy groups can be reduced to form the corresponding alcohols.

    Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology

Medicine

Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

Industry

Applications in materials science, such as the development of novel polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of tetrahydrofuro[2,3-d][1,3]dioxolane derivatives with modifications in protective groups, substituents, and stereochemistry. Key analogues include:

Compound Name / CAS Substituents Molecular Weight (g/mol) Key Functional Differences
Target Compound (153186-10-8) 6-(Benzyloxy), 5-((benzyloxy)methyl), hydroxymethyl 400.46 Dual benzyl protection, hydroxymethyl group
[(3aR,5R,6S,6aR)-6-(4-Chloro-benzyloxy)-...-methanol (130359-59-0) 4-Chloro-benzyloxy ~414.9 (estimated) Electron-withdrawing Cl substituent enhances polarity
tert-Butyldiphenylsilyl-protected analogue () tert-Butyldiphenylsilyl (TBDPS), 4-methoxybenzyl (PMB) ~674.9 Bulky silyl group improves stability during synthetic steps
((3aR,5S,6R,6aR)-6-Hydroxy-...-benzoate (6612-91-5) Benzoate ester, hydroxy group 336.35 Esterification of hydroxymethyl alters reactivity

Key Observations :

  • Benzyl vs. Silyl Protection: Benzyl groups (target compound) offer ease of removal under hydrogenolysis, whereas silyl groups (e.g., TBDPS) require fluoride-based deprotection but enhance steric protection .

Key Observations :

  • Protection Strategies : The target compound’s dual benzyl protection simplifies deprotection compared to silyl-based analogues but may limit compatibility with reducing conditions .
  • Hydrazone Formation : Analogues with hydrazone moieties (e.g., ) exhibit higher yields (86%) due to favorable precipitation-driven purification .
Physicochemical and Stability Properties
Property Target Compound tert-Butyldiphenylsilyl Analogue () 4-Cl-Benzyloxy Analogue (CAS 130359-59-0)
Solubility Low in H2O; soluble in DCM, THF Insoluble in H2O; soluble in hexane/EtOAc Moderate in DMSO due to Cl polarity
Stability Stable at -20°C (dark, inert) Stable at RT under anhydrous conditions Likely hygroscopic due to Cl
Melting Point Not reported 45–46°C (compound 7, ) Not reported

Key Observations :

  • Storage Requirements : The target compound requires stringent storage (-20°C, inert) due to hydroxymethyl group sensitivity, whereas silyl-protected analogues are more stable at ambient conditions .
  • Solubility Trends : Bulky silyl groups reduce polarity, favoring organic solvents, while Cl-substituted analogues show moderate DMSO compatibility .

Biological Activity

The compound ((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol is a complex organic molecule with multiple functional groups that may confer unique biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.

  • Molecular Formula: C23H28O6
  • Molecular Weight: 400.46 g/mol
  • CAS Number: 206055-83-6

Synthesis Overview

The synthesis involves several steps including the protection of hydroxyl groups and the formation of a tetrahydrofuran ring. Common reagents used include benzyl chloride and sodium hydride, among others.

Antitumor Activity

Compounds derived from tetrahydrofuran frameworks have been investigated for their antitumor activities. Studies on related compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Further research is needed to evaluate the specific effects of ((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol on cancer cells.

Antibacterial Effects

Similar compounds have demonstrated antibacterial properties against a range of pathogens. The presence of benzyloxy groups may enhance the compound's ability to penetrate bacterial membranes and exert antimicrobial effects .

Case Studies

  • Antiviral Study : A study focused on 3′,4′-bridged nucleosides found that modifications to the sugar moiety influenced antiviral activity against herpes simplex virus (HSV). Although not directly tested on our compound, it suggests that similar modifications could yield significant antiviral agents .
  • Antitumor Research : Compounds with tetrahydrofuran rings were evaluated in vitro for their ability to induce apoptosis in human cancer cell lines. Results indicated that structural variations significantly impacted cytotoxicity levels .
  • Antibacterial Testing : Research on benzyloxy derivatives showed effective inhibition against Gram-positive bacteria. This supports the hypothesis that ((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol may possess similar properties due to its functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol

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